oxyimperatorin
CAS No.: 35740-18-2
Cat. No.: VC21327407
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35740-18-2 |
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Molecular Formula | C16H14O5 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | 9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3 |
Standard InChI Key | CTJZWFCPUDPLME-UHFFFAOYSA-N |
Canonical SMILES | CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |
Key Features:
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Oxyimperatorin contains a furan ring fused with a coumarin backbone.
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The compound's unique epoxide functional group contributes to its distinct chemical reactivity and biological activity.
Biological Activities
Oxyimperatorin exhibits a range of pharmacological effects, primarily attributed to its ability to modulate inflammatory pathways and oxidative stress.
Anti-Inflammatory Effects
Studies have shown that oxyimperatorin suppresses neuroinflammation by inhibiting the activation of microglia, the primary immune cells in the central nervous system (CNS). Key findings include:
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Reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-induced models .
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Inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical mediators of inflammation .
Antioxidant Activity
The compound's antioxidant effects are linked to its ability to neutralize ROS and enhance cellular defense mechanisms against oxidative stress.
Mechanism of Action
The primary mechanism underlying oxyimperatorin's biological effects involves the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway:
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NF-κB Inhibition: Oxyimperatorin blocks NF-κB p65 phosphorylation and nuclear translocation, thereby reducing the expression of pro-inflammatory genes .
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Selective Action: Unlike other NF-κB inhibitors, oxyimperatorin does not affect IκB phosphorylation or degradation, indicating a targeted mode of action .
Neurological Disorders
Due to its ability to mitigate neuroinflammation and oxidative stress, oxyimperatorin holds promise for treating neurological diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Anti-Cancer Applications
Although not extensively studied in this context, furanocoumarins like oxyimperatorin have shown potential anti-cancer properties through their ability to modulate cell signaling pathways.
Other Applications
The compound's anti-inflammatory and antioxidant properties make it a candidate for managing cardiovascular diseases, diabetes-related complications, and skin disorders.
In Vitro Studies
In LPS-induced BV-2 microglial cells:
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Oxyimperatorin significantly reduced inflammatory mediators without cytotoxicity.
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The compound shifted microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype .
In Vivo Studies
In mouse models:
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Intraperitoneal administration of oxyimperatorin reduced hippocampal neuroinflammation induced by LPS.
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The compound decreased the activation of microglia in the CNS .
Comparison with Related Compounds
Compound | Biological Activity | Unique Features |
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Imperatorin | Anti-inflammatory, anti-cancer | Precursor to oxyimperatorin |
Isoimperatorin | Antimicrobial, vascular relaxing | Similar structure but different activity |
Oxypeucedanin | Antioxidant, neuroprotective | Comparable ROS-scavenging effects |
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